molecular formula C8H9ClF2N2O2 B2604283 3-[4-Chloro-5-(difluoromethyl)-3-methyl-1h-pyrazol-1-yl]propanoic acid CAS No. 1946818-67-2

3-[4-Chloro-5-(difluoromethyl)-3-methyl-1h-pyrazol-1-yl]propanoic acid

Cat. No.: B2604283
CAS No.: 1946818-67-2
M. Wt: 238.62
InChI Key: FQARWNDLXMJMFC-UHFFFAOYSA-N
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Description

3-[4-Chloro-5-(difluoromethyl)-3-methyl-1h-pyrazol-1-yl]propanoic acid is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chloro, difluoromethyl, and methyl group attached to a pyrazole ring, which is further connected to a propanoic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-Chloro-5-(difluoromethyl)-3-methyl-1h-pyrazol-1-yl]propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with chloro, difluoromethyl, and methyl groups.

    Introduction of the Propanoic Acid Moiety: The pyrazole ring is then reacted with a suitable propanoic acid derivative, such as a propanoic acid chloride, under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may employ catalysts and advanced purification techniques to ensure the compound meets the required specifications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, forming corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Dechlorinated products or other reduced derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-Chloro-5-(difluoromethyl)-3-methyl-1h-pyrazol-1-yl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[4-Chloro-5-(difluoromethyl)-3-methyl-1h-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    3-[4-Chloro-5-(difluoromethyl)-3-methyl-1h-pyrazol-1-yl]propanoate: An ester derivative of the compound.

    3-[4-Chloro-5-(difluoromethyl)-3-methyl-1h-pyrazol-1-yl]butanoic acid: A homologous compound with an additional methylene group in the propanoic acid moiety.

    3-[4-Chloro-5-(trifluoromethyl)-3-methyl-1h-pyrazol-1-yl]propanoic acid: A similar compound with a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness: The presence of the difluoromethyl group in 3-[4-Chloro-5-(difluoromethyl)-3-methyl-1h-pyrazol-1-yl]propanoic acid imparts unique chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. Additionally, the specific arrangement of substituents on the pyrazole ring can influence the compound’s reactivity and selectivity in various chemical reactions.

Properties

IUPAC Name

3-[4-chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClF2N2O2/c1-4-6(9)7(8(10)11)13(12-4)3-2-5(14)15/h8H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQARWNDLXMJMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)C(F)F)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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